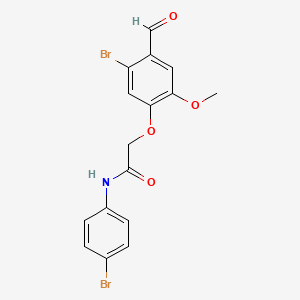
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide, also known as BFA, is a compound that has been widely studied in the field of scientific research due to its potential therapeutic applications. BFA is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide has been shown to inhibit the activity of phospholipase A2, which is involved in the production of inflammatory mediators. 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide has been shown to have various biochemical and physiological effects in cell lines and animal models. 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide has also been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide has several advantages for lab experiments, including its synthetic accessibility and its ability to inhibit various enzymes and signaling pathways. However, 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide. One potential direction is the development of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide derivatives with improved solubility and bioavailability. Another potential direction is the study of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide in animal models of various diseases to further understand its therapeutic potential. Additionally, the study of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide in combination with other therapeutic agents may provide a synergistic effect and improve its therapeutic efficacy.
Synthesemethoden
The synthesis of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide involves the reaction of 5-bromo-2-hydroxy-4-methoxybenzaldehyde with 4-bromoaniline in the presence of acetic anhydride and sodium acetate. The resulting intermediate is then reacted with acetic anhydride and acetic acid to yield the final product. The yield of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide is around 50%, and the purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide has been extensively studied in the field of scientific research due to its potential therapeutic applications. 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide has been shown to have anti-inflammatory, anti-tumor, and anti-proliferative effects in various cell lines. 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2NO4/c1-22-14-6-10(8-20)13(18)7-15(14)23-9-16(21)19-12-4-2-11(17)3-5-12/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLKUQLYWBFAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-bromophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2858112.png)
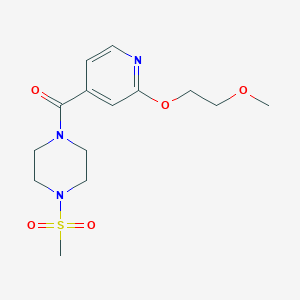
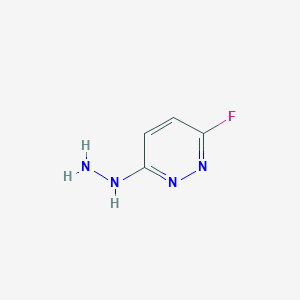
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2858117.png)
![3-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2858118.png)
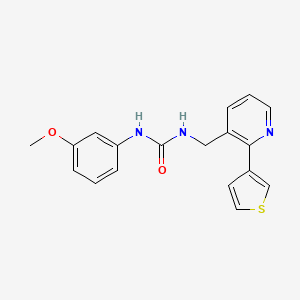
![1,6,7-trimethyl-3-phenethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858121.png)
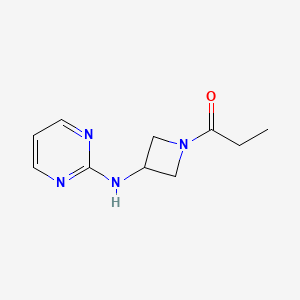
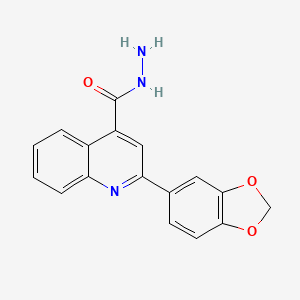
![N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2858127.png)

![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate](/img/structure/B2858131.png)
![3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2858133.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2858134.png)